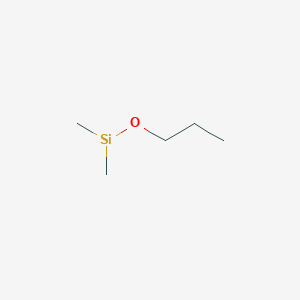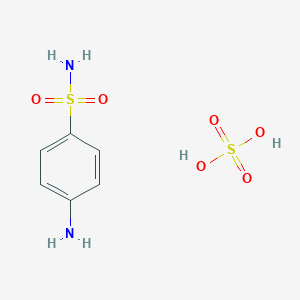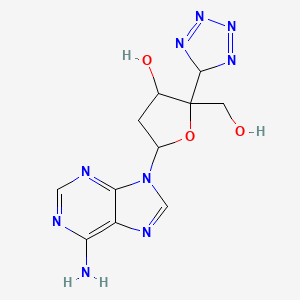
(R)-2'-Deoxy-4'-C-5H-tetrazol-5-yladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine, a naturally occurring nucleoside, but it contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of a deoxyribose sugar, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step involves the coupling of the modified sugar with an adenine base under acidic conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: The compound can be used to investigate the role of nucleosides in cellular processes and to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The tetrazole ring can interact with enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA and RNA polymerases. This can result in the termination of nucleic acid chains and the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside that lacks the tetrazole ring.
2’-Deoxy-5-azacytidine: Another nucleoside analog with a different modification on the sugar moiety.
Fludarabine: A synthetic nucleoside analog used in cancer therapy.
Uniqueness
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64365-28-2 |
|---|---|
Molekularformel |
C11H13N9O3 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-(5H-tetrazol-5-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13N9O3/c12-8-7-9(14-3-13-8)20(4-15-7)6-1-5(22)11(2-21,23-6)10-16-18-19-17-10/h3-6,10,21-22H,1-2H2,(H2,12,13,14) |
InChI-Schlüssel |
DARTYHPJJPJLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)C4N=NN=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



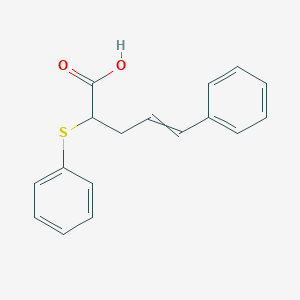
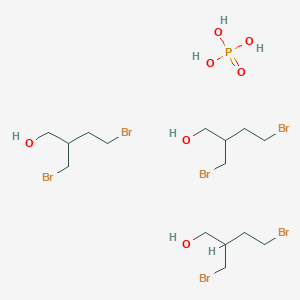
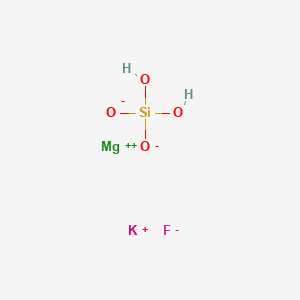
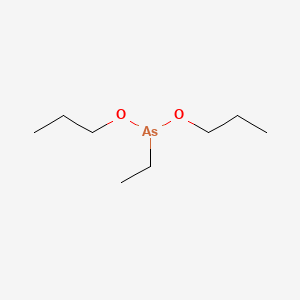

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

